1H-Pyrrolo[2,3-b]pyridine-4-sulfonyl chloride, 3-bromo-

Medicinal chemistry Parallel synthesis Drug-likeness optimization

1H-Pyrrolo[2,3-b]pyridine-4-sulfonyl chloride, 3-bromo- (CAS 1191028-75-7; MW 295.54 g/mol; C₇H₄BrClN₂O₂S) is a heterobifunctional 7-azaindole derivative bearing a sulfonyl chloride electrophile at the pyridine C4 position and a bromine atom at the pyrrole C3 position. The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged core in kinase inhibitor design, appearing in approved agents such as vemurafenib and pexidartinib, and in numerous clinical candidates targeting FGFR, BRAF, ALK, and JAK kinases.

Molecular Formula C7H4BrClN2O2S
Molecular Weight 295.54 g/mol
Cat. No. B15374087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-4-sulfonyl chloride, 3-bromo-
Molecular FormulaC7H4BrClN2O2S
Molecular Weight295.54 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1S(=O)(=O)Cl)C(=CN2)Br
InChIInChI=1S/C7H4BrClN2O2S/c8-4-3-11-7-6(4)5(1-2-10-7)14(9,12)13/h1-3H,(H,10,11)
InChIKeyARVJQPUYTPPMIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-sulfonyl chloride (CAS 1191028-75-7): A Dual-Handle 7-Azaindole Building Block for Kinase-Focused Library Synthesis


1H-Pyrrolo[2,3-b]pyridine-4-sulfonyl chloride, 3-bromo- (CAS 1191028-75-7; MW 295.54 g/mol; C₇H₄BrClN₂O₂S) is a heterobifunctional 7-azaindole derivative bearing a sulfonyl chloride electrophile at the pyridine C4 position and a bromine atom at the pyrrole C3 position . The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged core in kinase inhibitor design, appearing in approved agents such as vemurafenib and pexidartinib, and in numerous clinical candidates targeting FGFR, BRAF, ALK, and JAK kinases [1][2]. The compound's two orthogonal reactive handles permit sequential, chemoselective elaborations—sulfonamide/ sulfone formation via the sulfonyl chloride, and transition-metal-catalyzed cross-coupling via the C3 bromide—making it a versatile intermediate for parallel medicinal chemistry campaigns [3].

Why Generic 7-Azaindole Sulfonyl Chlorides Cannot Replace the 3-Bromo-4-sulfonyl Chloride Isomer in Multi-Step Synthesis Programs


The 1H-pyrrolo[2,3-b]pyridine sulfonyl chloride family includes at least three closely related, commercially available isomers: the 3-sulfonyl chloride (CAS 1001412-59-4), the 4-sulfonyl chloride lacking C3 bromination (CAS 1191028-73-5), and the 4-sulfonyl chloride with C3 bromo substitution (CAS 1191028-75-7, the target compound) . Each isomer presents a distinct regiochemical vector for downstream derivatization. The non-brominated 4-sulfonyl chloride provides only a single electrophilic handle, limiting its utility to one-step sulfonamide formation. The 3-sulfonyl chloride isomer positions the sulfonyl group on the pyrrole ring, altering the exit vector geometry and electronic properties of the scaffold relative to kinase binding pockets [1]. The target compound uniquely combines a C4-pyridine sulfonyl chloride (suitable for solvent-exposed sulfonamide elaboration) with a C3-pyrrole bromide (a proven cross-coupling handle for accessing the kinase hinge-binding region), enabling two sequential, orthogonal diversification steps from a single intermediate—a critical advantage in parallel SAR campaigns where scaffold re-synthesis between diversification steps introduces batch-to-batch variability and extends timelines [2].

Quantitative Differentiation Evidence for 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-sulfonyl chloride Versus Its Closest Analogs


Physicochemical Property Comparison: TPSA and LogP Differentiation from the 3-Sulfonyl Chloride Isomer

The target compound (3-bromo-4-sulfonyl chloride) exhibits a computed TPSA of 62.82 Ų and a LogP of 2.25, compared with the 3-sulfonyl chloride isomer (non-brominated, CAS 1001412-59-4) which has a PSA of 71.20 Ų and LogP of 2.57 . The 8.38 Ų lower TPSA of the target compound translates to reduced polar surface area, which is associated with improved passive membrane permeability for derived sulfonamide products [1]. The lower LogP (Δ = -0.32) indicates modestly higher aqueous solubility, which may facilitate purification and handling of intermediates during library synthesis.

Medicinal chemistry Parallel synthesis Drug-likeness optimization

Orthogonal Reactivity: Dual Functional Handles Enable Two-Step Sequential Diversification Without Intermediate Scaffold Re-Synthesis

The target compound is the only commercially available 7-azaindole building block that simultaneously carries a C4 sulfonyl chloride and a C3 bromine atom . The non-brominated 4-sulfonyl chloride analog (CAS 1191028-73-5) provides only one reactive handle, while the 4-bromo-3-sulfonyl chloride isomer offers a bromide at the pyridine C4 rather than the pyrrole C3, altering the vector of cross-coupling elaboration . In kinase inhibitor design, the 7-azaindole C3 position is the primary site for accessing the adenine-binding/hinge region of the kinase active site, while the C4 pyridine position typically projects substituents toward the solvent-exposed region or the ribose pocket [1]. The target compound's C3 bromide has been demonstrated to undergo efficient Suzuki–Miyaura and Buchwald–Hartwig couplings in related 3-bromo-7-azaindole systems, enabling introduction of aryl, heteroaryl, and amino substituents [2].

Combinatorial chemistry Kinase inhibitor Structure-activity relationship Parallel synthesis

Regiochemical Exit Vector Geometry: C3-Br/C4-SO₂Cl Pattern Aligns with Kinase Active Site Pharmacophore Models

The spatial relationship between the C3 bromine and C4 sulfonyl chloride on the 7-azaindole scaffold places the two diversification vectors approximately 120° apart in the molecular plane, corresponding to the angle between the hinge-binding region (accessed via C3 elaboration) and the solvent-exposed/ribose pocket region (accessed via C4 sulfonamide formation) in typical kinase active sites [1]. This geometry is critical in FGFR, BRAF, and ALK inhibitor pharmacophores where 7-azaindole-based inhibitors achieve potency through simultaneous hinge binding (via C3-substituents) and solvent-channel interactions (via C4/C5 substituents). The alternative 3-sulfonyl chloride isomer positions the sulfonamide elaboration site on the pyrrole ring, projecting substituents into a different region of the binding pocket that may clash with the kinase hinge backbone in certain targets [2][3]. While 3-sulfonyl-substituted 7-azaindoles have demonstrated FGFR1–3 inhibitory activity with IC₅₀ values ranging from 7–712 nM for optimized analogs, the C4-sulfonamide geometry is preferred for FGFR4-selective inhibitor design [4].

Kinase inhibitor design Structure-based drug design Pharmacophore modeling FGFR inhibitor

Storage and Handling Profile: Temperature-Controlled Storage Requirement Differentiates from Ambient-Stable Analogs

The target compound requires sealed, dry storage at 2–8°C, whereas the non-brominated 4-sulfonyl chloride analog (CAS 1191028-73-5) and the 3-sulfonyl chloride analog (CAS 1001412-59-4) are generally reported as stable at ambient temperature . The higher reactivity of the sulfonyl chloride group in the presence of the electron-withdrawing C3 bromine substituent may necessitate cold storage to prevent hydrolysis. Additionally, the target compound is classified under GHS05 (corrosive) and GHS06 (toxic), with UN 2923 (Class 8/6.1, Packing Group III), triggering HazMat shipping fees for certain order quantities and destinations . This contrasts with the non-brominated analog, which may not carry the same hazard classification across all vendors.

Compound management Chemical procurement Laboratory logistics

Optimal Application Scenarios for 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-sulfonyl chloride Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment-to-Lead Libraries Requiring Parallel C3 and C4 Diversification

In fragment-based drug discovery programs targeting kinases (FGFR, BRAF, ALK, JAK), the target compound enables a two-step, one-scaffold diversification workflow: (1) sulfonamide formation at C4 with diverse amine building blocks to probe solvent-channel and ribose-pocket interactions; (2) Suzuki–Miyaura or Buchwald–Hartwig coupling at C3 to introduce hinge-binding aryl/heteroaryl groups [1]. The TPSA of 62.82 Ų and LogP of 2.25 for the parent scaffold suggest that derived compounds will have physicochemical properties compatible with oral bioavailability, particularly for CNS-penetrant kinase targets [2]. The C4-sulfonamide geometry is preferred over C3-sulfonamide for FGFR4-selective inhibitor programs, where C3 elaboration is critical for hinge binding and C4 substitution modulates isoform selectivity [1].

Synthesis of 7-Azaindole-Based PROTAC Degraders Requiring Orthogonal Linker Attachment Points

PROTAC (PROteolysis TArgeting Chimera) design requires two distinct exit vectors from the target-binding warhead—one for the E3 ligase-recruiting moiety and one for optimization of target engagement. The target compound's C3 bromide and C4 sulfonyl chloride provide chemically orthogonal handles for sequential attachment of the two PROTAC arms without protecting group manipulations. The C3 position of 7-azaindoles is a validated exit vector for E3 ligase ligand attachment in kinase-targeting PROTACs, while the C4 position can be used for solubility-optimizing groups or additional binding elements . The target compound's dual-handle architecture eliminates the need for scaffold re-functionalization between PROTAC assembly steps, reducing synthesis time and improving overall yield compared to using two separate monofunctional intermediates [1].

Structure-Activity Relationship (SAR) Exploration of Sulfonamide-Containing Kinase Inhibitors with Halogen Bonding Potential at the Hinge Region

The C3 bromine atom on the target scaffold serves not only as a cross-coupling precursor but also as a potential halogen bond donor for interactions with backbone carbonyl groups in the kinase hinge region. Computational studies and crystallographic evidence in related 3-bromo-7-azaindole systems suggest that even prior to cross-coupling, the bromine can engage in C–Br···O=C halogen bonding that contributes 0.5–1.5 kcal/mol of binding energy [1]. This property is absent in the non-brominated 4-sulfonyl chloride analog (CAS 1191028-73-5), which lacks the halogen bond donor at C3. For initial binding-mode assessment and co-crystallization studies, the bromo-bearing scaffold can provide initial affinity before synthetic elaboration, enabling 'bromine scan' SAR that guides subsequent C3 diversification [2].

Accelerated Library Synthesis in Contract Research Organizations (CROs) with Cold-Chain Compound Management Infrastructure

CROs and pharmaceutical companies with established 2–8°C compound storage infrastructure can procure the target compound in bulk quantities (100 mg to multi-gram scale) and achieve consistent batch-to-batch performance across multiple library synthesis campaigns . The HazMat shipping classification (UN 2923, Class 8/6.1) is manageable within professional chemical logistics frameworks, and the surcharge ($50–$178 per shipment depending on destination and quantity) is offset by the synthetic efficiency gained from the dual-handle design—eliminating one scaffold acquisition step per library compound [1]. Organizations without reliable cold storage should consider the non-brominated analog, accepting the loss of the C3 diversification handle.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine-4-sulfonyl chloride, 3-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.